Maleanilic acid, p-methyl-

Content Navigation

- 1. General Information

- 2. Maleanilic acid, p-methyl-: A Key Intermediate for N-(p-tolyl)maleimide and Performance Polymers

- 3. Beyond the Parent Compound: Non-Interchangeability with Unsubstituted Maleanilic Acid

- 4. Quantitative Evidence: Precursor Efficiency and Polymer Property Advantages of Maleanilic acid, p-methyl-

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

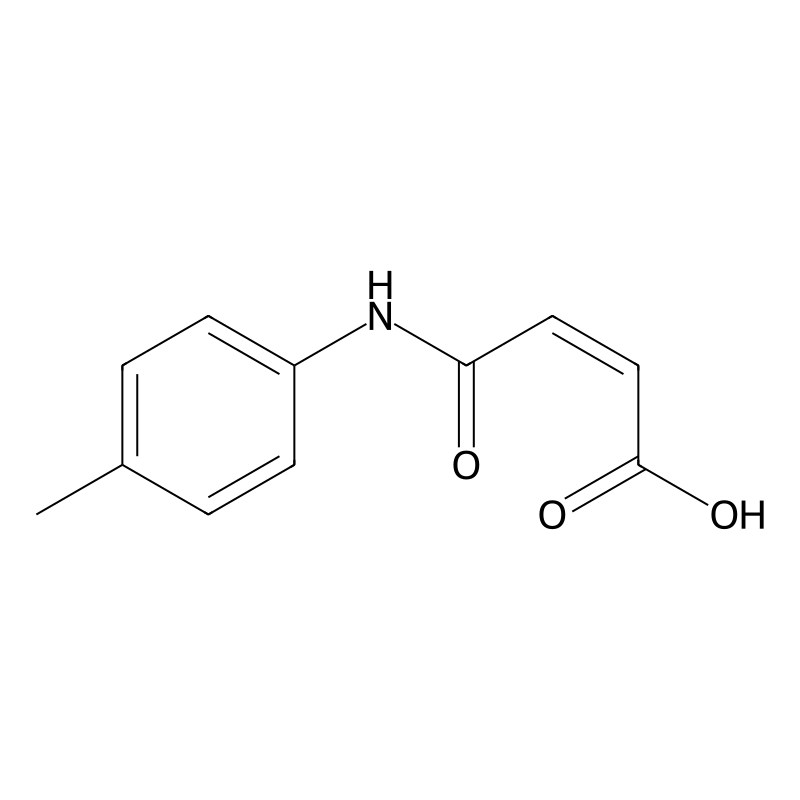

Maleanilic acid, p-methyl- (CAS 24870-11-9), also known as N-(p-tolyl)maleanilic acid, is an organic intermediate belonging to the class of N-substituted maleamic acids. It serves as the direct precursor for the synthesis of N-(p-tolyl)maleimide, a monomer used in the production of thermally stable polymers. The defining feature of this compound is the para-methyl (p-tolyl) group on the phenyl ring, which differentiates its chemical and physical properties from the unsubstituted parent compound, maleanilic acid. This structural modification influences reaction kinetics, solubility, and the thermal properties of downstream products like polyimides, making it a specific choice for tailored material synthesis.

References

- [1] Fles, D. D., & Vikić-Topić, D. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides. Croatica Chemica Acta, 76(1), 69-74.

- [2] Al-Azzawi, F. S., & Abdullah, I. Y. (2014). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. International Journal of Advanced Research, 2(1), 273-280.

Substituting Maleanilic acid, p-methyl- with its unsubstituted analog, maleanilic acid, is often unviable in processes where specific performance characteristics are required. The presence of the p-methyl group is not a trivial modification; it directly alters the electronic and steric environment of the molecule. This change affects the rate and efficiency of the cyclodehydration reaction to form the corresponding maleimide and modifies the solubility of both the amic acid precursor and the resulting polymer in organic solvents. Consequently, process parameters optimized for p-methylmaleanilic acid may lead to lower yields, different processing characteristics, or altered final material properties (e.g., glass transition temperature) if unsubstituted maleanilic acid is used.

Increased Reaction Rate in Maleimide Formation for Improved Process Throughput

The electronic nature of the para-substituent on the N-phenyl ring directly influences the rate of cyclodehydration to form the corresponding maleimide. A study analyzing this effect showed that an electron-donating group like p-methyl accelerates the reaction. The rate of N-substituted maleimide formation was observed to follow the order: N-(p-methylphenyl)maleimide > N-phenylmaleimide ≈ N-(p-methoxyphenyl)maleimide > N-(p-chlorophenyl)maleimide. This indicates that p-methylmaleanilic acid cyclizes faster than both the unsubstituted and electron-withdrawn (p-chloro) analogs.

| Evidence Dimension | Qualitative Rate of Imidization |

| Target Compound Data | Faster reaction rate for N-(p-methylphenyl)maleimide formation. |

| Comparator Or Baseline | N-phenylmaleimide (from maleanilic acid) and N-(p-chlorophenyl)maleimide (from p-chloro-maleanilic acid) exhibit slower reaction rates. |

| Quantified Difference | Qualitatively higher reaction rate compared to baseline and chloro-substituted analog. |

| Conditions | Cyclodehydration of N-substituted maleanilic acids. |

A faster cyclization rate can lead to shorter reaction times, increased throughput, and potentially lower energy consumption in the manufacturing of N-(p-tolyl)maleimide.

Enhanced Polymer Solubility for Simplified Processing and Formulation

The solubility of aromatic polyimides and their poly(amic acid) precursors is a critical factor for processability. Introducing flexible bonds or substituent groups into the polymer backbone is a known strategy to enhance solubility in common organic solvents. The p-methyl group on the maleanilic acid monomer introduces such a modification. The resulting N-(p-tolyl) group, compared to an unsubstituted phenyl group, increases the organophilic character of the polymer chain, often leading to improved solubility in solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which are standard for processing poly(amic acid) solutions into films or coatings.

| Evidence Dimension | Solubility |

| Target Compound Data | The p-methyl group is known to increase solubility of the resulting polymer. |

| Comparator Or Baseline | Polymers derived from unsubstituted maleanilic acid often exhibit lower solubility due to higher chain rigidity and packing. |

| Quantified Difference | Qualitative improvement in solubility, enabling easier solution-based processing. |

| Conditions | Dissolution of poly(amic acid) or polyimide in aprotic polar solvents (e.g., DMF, DMAc). |

Improved solubility allows for the preparation of more concentrated, stable, and process-friendly precursor solutions, simplifying the manufacturing of films, coatings, and composite matrices.

Precursor to N-(p-tolyl)maleimide for High Glass Transition Temperature (Tg) Polymers

Maleanilic acid, p-methyl- is the direct precursor to N-(p-tolyl)maleimide. When copolymerized, N-substituted maleimides are known to significantly increase the glass transition temperature (Tg) and thermal stability of common polymers. For example, incorporating N-substituted maleimides into styrene or methyl methacrylate copolymers raises their softening points and initial degradation temperatures. The bulky, rigid structure of the imide ring introduced by monomers like N-(p-tolyl)maleimide restricts the rotational flexibility of the polymer backbone, leading to a higher Tg. This makes it a valuable comonomer for engineering plastics that require improved heat resistance.

| Evidence Dimension | Glass Transition Temperature (Tg) of Resulting Copolymers |

| Target Compound Data | As a precursor to N-(p-tolyl)maleimide, it enables the synthesis of copolymers with elevated Tg. |

| Comparator Or Baseline | Baseline polymers like polystyrene or PMMA have lower glass transition temperatures. |

| Quantified Difference | Incorporation of N-substituted maleimides can increase Tg significantly, often exceeding 200°C in copolymers. |

| Conditions | Free-radical copolymerization with vinyl monomers like styrene or methyl methacrylate. |

Procuring this compound provides access to a monomer specifically used to increase the heat deflection temperature and service temperature of engineering thermoplastics.

Efficient Synthesis of N-(p-tolyl)maleimide Monomer

This compound is the direct and specific choice for the synthesis of N-(p-tolyl)maleimide. Its accelerated rate of cyclization compared to unsubstituted or electron-withdrawn analogs allows for more efficient industrial production of the maleimide monomer, a key component in heat-resistant resins and polymers.

Development of Process-Friendly Poly(amic acid) Formulations

Due to the enhanced solubility conferred by the p-methyl group, this precursor is ideal for formulating poly(amic acid) solutions for coatings, films, and composite matrix applications where ease of processing and solution stability are critical.

Monomer Precursor for High-Temperature Engineering Plastics

As the starting material for N-(p-tolyl)maleimide, it is used in workflows aimed at increasing the glass transition temperature (Tg) and heat deflection temperature of thermoplastic resins like ABS, PVC, and PMMA through copolymerization.

References

- [1] Asandei, A. D., et al. (2006). Synthetic control over the monomer substituents allows substantial versatility in the choice of layer formation chemistry and in polymer properties. Polymer Preprints, 47(2), 235-236. Citing: Matsumoto, A., & Oiwa, M. (1959). Kogyo Kagaku Zasshi, 62, 844-847.

- [2] Constantinescu, D., et al. (2007). SOLUTION PROPERTIES OF POLY(AMIC ACID)S AND POLYIMIDES. Revue Roumaine de Chimie, 52(6), 535-541.

- [3] Qiu, K. Y., & Zhang, Z. H. (1995). Studies on the Glass Transition Temperature of Vinyls/N-Substituted Maleimides Copolymers. Journal of Macromolecular Science, Part A, 32(4), 709-717.

- [4] Oswal, S., et al. (2018). P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. Polymers, 10(11), 1289.